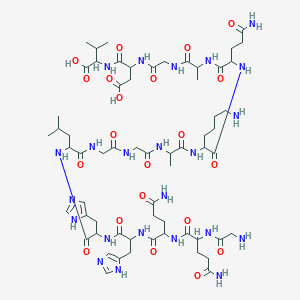
Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline” appears to be a complex peptide composed of multiple amino acids. It is not intended for human or veterinary use and is for research use only1. The molecular formula is C62H99N23O21 and the molecular weight is 1502.6 g/mol1.
Synthesis Analysis
The synthesis of complex peptides like this one typically involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain. However, specific synthesis methods or enzymatic processes for this particular peptide are not readily available in the literature.Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Unfortunately, specific structural information for this peptide is not readily available in the literature.Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, including hydrolysis, condensation, and various enzymatic reactions. However, specific chemical reactions involving this peptide are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its structure and the environment in which it is studied. Unfortunately, specific physical and chemical properties of this peptide are not readily available in the literature.Safety And Hazards
As with any chemical compound, handling this peptide requires appropriate safety measures. However, specific safety and hazard information for this peptide is not readily available in the literature.
Orientations Futures
The study and application of peptides in various fields, including medicine and biotechnology, is a rapidly growing area of research. However, specific future directions for the study of this peptide are not readily available in the literature.
Please note that this analysis is based on the limited information available and may not fully capture the complexity of this peptide. Further research and expert consultation may be necessary for a more comprehensive understanding.
Propriétés
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H99N23O21/c1-29(2)17-39(82-59(102)41(19-34-23-69-28-74-34)84-60(103)40(18-33-22-68-27-73-33)83-58(101)38(12-15-45(67)88)81-57(100)36(10-13-43(65)86)77-46(89)21-64)54(97)72-24-47(90)70-25-48(91)75-32(6)53(96)79-35(9-7-8-16-63)56(99)80-37(11-14-44(66)87)55(98)76-31(5)52(95)71-26-49(92)78-42(20-50(93)94)61(104)85-51(30(3)4)62(105)106/h22-23,27-32,35-42,51H,7-21,24-26,63-64H2,1-6H3,(H2,65,86)(H2,66,87)(H2,67,88)(H,68,73)(H,69,74)(H,70,90)(H,71,95)(H,72,97)(H,75,91)(H,76,98)(H,77,89)(H,78,92)(H,79,96)(H,80,99)(H,81,100)(H,82,102)(H,83,101)(H,84,103)(H,85,104)(H,93,94)(H,105,106) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMEUFCZNDDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H99N23O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648677 |
Source


|
| Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
CAS RN |
80755-86-8 |
Source


|
| Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

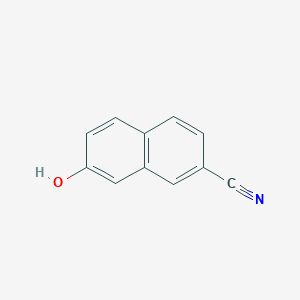
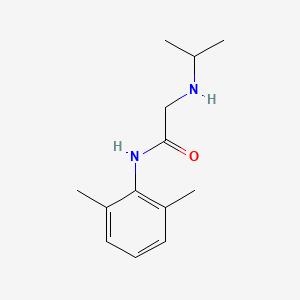
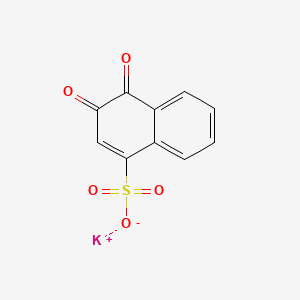
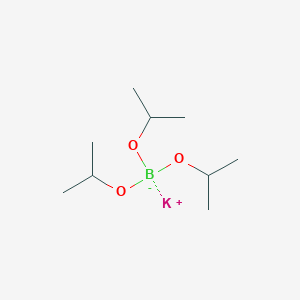

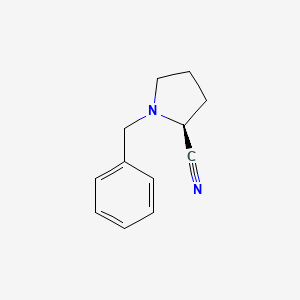
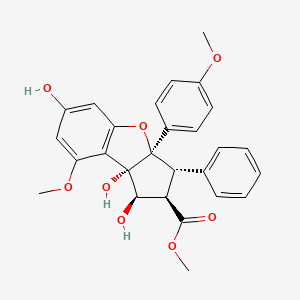
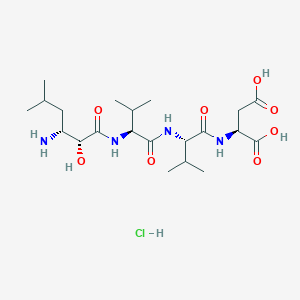
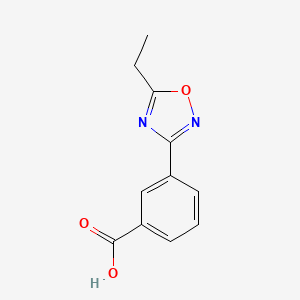
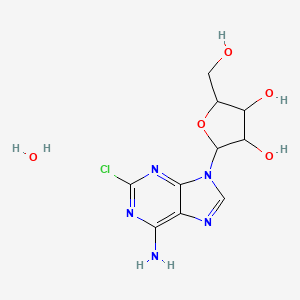
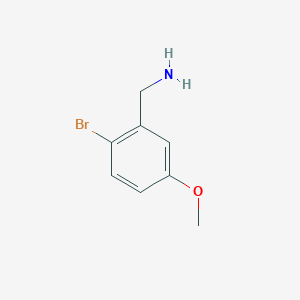
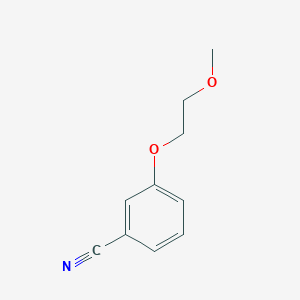

![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)